molecular formula C28H22O6 B4876883 2,2'-biphenyldiyl bis(2-methoxybenzoate)

2,2'-biphenyldiyl bis(2-methoxybenzoate)

Cat. No.: B4876883
M. Wt: 454.5 g/mol
InChI Key: AVYVDDMEDLSGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-biphenyldiyl bis(2-methoxybenzoate), commonly known as Bisbenzimide H 33258, is a fluorescent dye that has been widely used in scientific research applications. It was first synthesized in 1979 by Staining et al. and has since been used in various fields such as biology, chemistry, and medicine.

Mechanism of Action

Bisbenzimide H 33258 binds to the minor groove of DNA by intercalation, which causes a change in the fluorescence properties of the dye. The binding of Bisbenzimide H 33258 to DNA is dependent on the AT content of the DNA, which makes it useful for selective staining of chromatin regions that are rich in AT base pairs.
Biochemical and physiological effects:
Bisbenzimide H 33258 has been shown to have minimal toxicity to cells and tissues at low concentrations. However, at high concentrations, it can cause DNA damage and cell death. It has also been shown to inhibit DNA polymerase activity and to interfere with the binding of transcription factors to DNA.

Advantages and Limitations for Lab Experiments

One of the advantages of using Bisbenzimide H 33258 is its high specificity for DNA staining, which allows for selective visualization of chromatin regions. It is also relatively easy to use and can be used in a variety of biological samples. However, one limitation of Bisbenzimide H 33258 is its potential for photobleaching, which can reduce the fluorescence signal over time. It is also sensitive to pH changes and can be affected by other chemical and physical factors.

Future Directions

There are several future directions for the use of Bisbenzimide H 33258 in scientific research. One direction is the development of new derivatives of the dye that have improved fluorescence properties and specificity for DNA staining. Another direction is the use of Bisbenzimide H 33258 in combination with other fluorescent dyes and imaging techniques to study complex biological processes such as protein-DNA interactions and chromatin dynamics. There is also potential for the use of Bisbenzimide H 33258 in clinical applications such as cancer diagnosis and treatment.

Synthesis Methods

Bisbenzimide H 33258 can be synthesized by reacting 2,2'-biphenyldicarboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Bisbenzimide H 33258 has been widely used as a fluorescent dye to stain DNA in various biological samples such as cells, tissues, and chromosomes. It has been used to study the structure and function of DNA, including DNA replication, transcription, and repair. It has also been used in cell cycle analysis, apoptosis, and gene expression studies. In addition, Bisbenzimide H 33258 has been used in chemical and pharmaceutical research as a tool for drug discovery and development.

Properties

IUPAC Name

[2-[2-(2-methoxybenzoyl)oxyphenyl]phenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c1-31-23-15-7-5-13-21(23)27(29)33-25-17-9-3-11-19(25)20-12-4-10-18-26(20)34-28(30)22-14-6-8-16-24(22)32-2/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYVDDMEDLSGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.